molecular formula C17H17F3N2O B14098151 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime

Cat. No.: B14098151
M. Wt: 322.32 g/mol
InChI Key: VXZVMQOMRJLTTR-JWGURIENSA-N
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Description

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime (CAS: 1217241-15-0, molecular formula: C₁₇H₁₇F₃N₂O, MW: 322.32) is a synthetic organic compound primarily recognized as Fluvoxamine EP Impurity J, a process-related impurity in the antidepressant drug Fluvoxamine . Structurally, it features a phenyl group, a 4-(trifluoromethyl)phenyl moiety, and an aminoethyl oxime functional group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxime linker contributes to its polarity .

Properties

Molecular Formula

C17H17F3N2O

Molecular Weight

322.32 g/mol

IUPAC Name

2-[(Z)-[2-phenyl-1-[4-(trifluoromethyl)phenyl]ethylidene]amino]oxyethanamine

InChI

InChI=1S/C17H17F3N2O/c18-17(19,20)15-8-6-14(7-9-15)16(22-23-11-10-21)12-13-4-2-1-3-5-13/h1-9H,10-12,21H2/b22-16-

InChI Key

VXZVMQOMRJLTTR-JWGURIENSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/OCCN)/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC(=NOCCN)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of Trifluoromethylphenyl Grignard Complexes

A foundational step involves generating a Grignard reagent from halo-4-(trifluoromethyl)benzene isomers. As demonstrated in WO2021171301A1, bromo- or iodo-trifluoromethylbenzene reacts with magnesium in tetrahydrofuran (THF) under catalytic iodine to form the Grignard intermediate. Key parameters include:

  • Temperature : 40–50°C for optimal Mg activation.
  • Solvent : Dry THF ensures reagent stability.
  • Isomer ratio : Meta-dominated halo-trifluoromethylbenzene (96:3:1 meta:para:ortho) minimizes para-isomer contamination.

Ketene Insertion for Acetophenone Formation

The Grignard reagent reacts with ketene in aromatic hydrocarbons (toluene, xylene) at −10°C to 0°C, facilitated by transition metal–ligand complexes (e.g., Fe(acac)₃ with acetic acid). This step installs the acetyl group regioselectively:

  • Yield : 75–85% for trifluoromethyl acetophenone.
  • Catalytic system : Iron-based catalysts suppress side reactions vs. copper or palladium alternatives.

Oximation and Aminoethyl Functionalization

Synthesis of the Oxime Intermediate

Trifluoromethyl acetophenone undergoes oximation with hydroxylamine hydrochloride/sulfate in aliphatic alcohols (e.g., ethanol, methanol) under basic conditions (NaOH, 40–45°C). Critical factors:

  • Reaction time : 5–7 hours for complete conversion.
  • Purification : Cyclic hydrocarbons (cyclopentane) crystallize the oxime, achieving >99.5% purity.

Introduction of the Aminoethyl Side Chain

The aminoethyl moiety is introduced via nucleophilic substitution or reductive amination. While explicit protocols for this compound are unrecorded, analogous methods suggest:

  • Alkylation : Reacting the oxime with 2-chloroethylamine in dimethylformamide (DMF) at 60°C.
  • Reductive amination : Condensing with acetaldehyde followed by sodium cyanoborohydride reduction.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical pathways based on WO2021171301A1 and fluvoxamine synthesis literature:

Method Steps Key Reagents Yield (%) Purity (%) Limitations
Grignard-Ketene-Oximation 3 Mg, ketene, NH₂OH·HCl 70–80 >99.5 Cryogenic conditions required
Friedel-Crafts Acylation 4 AlCl₃, acetyl chloride 50–60 90–95 Isomer separation challenges
Reductive Amination 5 NaBH₃CN, acetaldehyde 60–70 85–90 Multiple purification steps

Solvent and Catalyst Optimization

Solvent Selection for Grignard Reactions

  • THF vs. Diethyl Ether : THF’s higher boiling point (66°C) facilitates faster Mg activation vs. diethyl ether (35°C).
  • Aromatic Hydrocarbons in Acylation : Toluene enhances ketene solubility, reducing side-product formation compared to dichloromethane.

Transition Metal Catalysts

Iron(III) acetylacetonate outperforms copper or iridium complexes in ketene insertions due to:

  • Lower cost : Fe(acac)₃ is economical at scale.
  • Reduced effluent : Minimal metal leaching simplifies waste management.

Challenges in Isomer Control and Purification

The 4-(trifluoromethyl)phenyl group’s strong electron-withdrawing effect complicates para-substitution during Friedel-Crafts or nitration steps. WO2021171301A1’s Grignard approach inherently favors meta-acylation, circumventing isomer separation. For the target compound, chromatographic methods (HPLC, flash chromatography) or crystallization in cyclopentane are hypothesized for final purification.

Analytical Characterization Requirements

While spectral data for the exact compound are unpublished, inferred characterization includes:

  • ¹H/¹³C NMR : Diagnostic signals for oxime (δ 8–9 ppm) and CF₃ (δ 120–125 ppm in ¹⁹F NMR).
  • HPLC-MS : Retention time alignment with fluvoxamine impurity standards.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

    Oxidation: Formation of nitriles and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptor sites, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Key Functional Groups CAS Number Role/Application
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime None (parent impurity) Aminoethyl oxime, trifluoromethyl 1217241-15-0 Fluvoxamine impurity
5-Methoxy-4’-(trifluoromethyl)valerophenone (E)-O-(2-aminoethyl)aminoethyl oxime maleate Methoxy group, maleate salt Maleate ester, aminoethyl oxime Intermediate in Fluvoxamine synthesis
(Z)-Isomer of 5-Methoxy-4’-(trifluoromethyl)valerophenone oxime Stereoisomerism (Z-configuration) Oxime, trifluoromethyl Byproduct with distinct chromatographic behavior
4’-(Trifluoromethyl)valerophenone (E)-O-2-(2-aminoethyl)aminoethyl oxime maleate Valerophenone backbone, maleate Maleate salt, extended alkyl chain Intermediate with altered pharmacokinetics
Desfluoro Fluvoxamine Absence of fluorine atom Defluorinated analogue 1217214-94-2 Fluvoxamine impurity with reduced metabolic stability

Key Observations :

  • Trifluoromethyl Group : Common across all analogues, enhancing binding affinity to hydrophobic targets (e.g., serotonin transporters in Fluvoxamine) .
  • Oxime Linkers: The aminoethyl oxime group in the target compound differs from maleate ester derivatives, impacting solubility and stability .
  • Stereoisomerism: The (Z)-isomer of 5-Methoxy-4’-(trifluoromethyl)valerophenone oxime exhibits distinct chromatographic retention (Rf ~0.79 vs. ~0.67 for the (E)-isomer), highlighting stereochemical effects on polarity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 5-Methoxy-4’-(trifluoromethyl)valerophenone oxime maleate Desfluoro Fluvoxamine
Solubility Slight in chloroform, methanol Enhanced solubility due to maleate salt Similar to parent drug
Stability Hygroscopic; no stability data Stable under refrigeration Less stable (fluorine absence)
Retention Factor (TLC) Not reported Rf = 0.67 (E-isomer), 0.79 (Z-isomer)
Molecular Weight 322.32 ~438.4 (including maleate) ~304.3

Research Implications

  • Analytical Challenges : The target compound’s low solubility complicates HPLC analysis, necessitating optimized mobile phases (e.g., acetonitrile/water with trifluoroacetic acid) .
  • Pharmacological Impact : While Fluvoxamine itself is bioactive, its impurities (e.g., the target compound and Desfluoro analogue) may lack therapeutic efficacy but require strict control per ICH guidelines .

Biological Activity

2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime, also known as Fluvoxamine Impurity J, is a compound with notable structural characteristics that suggest potential biological activity. Its molecular formula is C17H17F3N2OC_{17}H_{17}F_3N_2O, and it is recognized primarily as an impurity in the synthesis of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder and depression. Understanding its biological activity can provide insights into its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and influence biological interactions. The presence of amino and oxime functional groups further suggests potential for interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Inhibition of Enzymatic Activity: Some derivatives have shown inhibitory effects on cholinesterases and cyclooxygenase enzymes, which are crucial in neurodegenerative diseases and inflammation.
  • Antioxidant Properties: Compounds with trifluoromethyl groups often display antioxidant activity, which is beneficial in mitigating oxidative stress in cells.
  • Cytotoxicity Against Cancer Cells: Certain analogs have been tested for cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Enzymatic Inhibition

Studies have demonstrated that compounds related to this compound can act as inhibitors for various enzymes. For example:

CompoundTarget EnzymeIC50 (μM)Reference
Compound AAChE10.4
Compound BBChE9.2
Compound CCOX-215.6

These values indicate the concentration required to inhibit enzyme activity by 50%, showcasing the potential for therapeutic applications in treating conditions like Alzheimer's disease.

Antioxidant Activity

The antioxidant properties of compounds containing trifluoromethyl groups have been explored in various studies. For instance, molecular docking studies suggest that these compounds can interact with free radicals, thereby reducing oxidative damage in cells. This activity is critical in preventing cellular aging and the progression of diseases linked to oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines such as MCF-7 (breast cancer) reveal that certain derivatives of the compound exhibit significant cytotoxic effects:

CompoundCell LineGI50 (nM)Reference
Compound DMCF-7100
Compound EHek293200

These findings suggest that modifications to the chemical structure can enhance or reduce cytotoxic effects, providing a pathway for developing new anticancer therapies.

Case Studies

Several case studies have focused on the biological activity of similar compounds:

  • Fluvoxamine Derivatives : Research has shown that modifications to fluvoxamine lead to various biological activities, including enhanced binding affinity to serotonin receptors and improved inhibition of target enzymes.
  • Trifluoromethyl Analog Studies : A series of analogs were synthesized and evaluated for their inhibitory effects on cholinesterases and COX enzymes, revealing that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances activity.

Q & A

Basic Research Questions

Q. How can the structural identity of 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime be confirmed in a research setting?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₇H₁₇F₃N₂O, MW 322.32). For crystalline samples, X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks . Cross-reference with PubChem or ChemIDplus for spectral and structural databases .

Q. What analytical methods are recommended for quantifying this compound as a Fluvoxamine impurity?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column. Mobile phase: gradient of acetonitrile and 0.1% trifluoroacetic acid in water. Retention time comparison against certified reference standards (e.g., Fluvoxamine EP Impurity J) ensures specificity. Validate method precision (RSD < 2%) and LOD/LOQ (e.g., 0.1 µg/mL) per ICH guidelines .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodology : Solubility tests in aprotic solvents (e.g., chloroform, methanol) under inert atmosphere (N₂/Ar) to prevent hydrolysis. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Store samples at -20°C in amber vials to mitigate photodegradation .

Advanced Research Questions

Q. What synthetic pathways lead to the formation of this compound as a Fluvoxamine impurity?

  • Methodology : Investigate side reactions during Fluvoxamine synthesis. For example, incomplete O-alkylation of the oxime intermediate or isomerization during maleate salt formation (Z/E isomerization). Use kinetic studies (NMR time-course) to track intermediates. Compare synthetic byproducts with impurity profiles in USP monographs .

Q. How can researchers resolve contradictory data on the compound’s thermodynamic properties (e.g., boiling point)?

  • Methodology : Employ differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. For volatile derivatives, use gas chromatography-mass spectrometry (GC-MS) with a high-temperature column. Cross-validate with computational methods (e.g., Gaussian for thermochemical calculations) .

Q. What strategies optimize chromatographic separation of this compound from structurally related impurities?

  • Methodology : Screen chiral stationary phases (e.g., Chiralpak AD-H) for resolving E/Z isomers. Adjust mobile phase pH (e.g., ammonium acetate buffer at pH 4.5) to enhance peak symmetry. For co-eluting impurities, use tandem MS (MRM mode) with ion trap detectors .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic environments?

  • Methodology : Perform kinetic isotope effect (KIE) studies using deuterated analogs. Monitor reactions via ¹⁹F NMR to track electronic effects. Computational modeling (DFT) identifies charge distribution and steric hindrance at the trifluoromethyl-phenyl moiety .

Q. What degradation products form under oxidative stress, and how are they characterized?

  • Methodology : Expose the compound to hydrogen peroxide or UV light. Use LC-QTOF-MS to identify oxidation products (e.g., hydroxylation at the ethane linker). Compare fragmentation patterns with in-silico prediction tools (e.g., Meteor Nexus) .

Methodological Notes

  • Structural Analysis : Prioritize single-crystal X-ray diffraction for unambiguous confirmation, especially given the compound’s role as a regulatory impurity .
  • Impurity Profiling : Adhere to pharmacopeial guidelines (USP, EP) for method validation, ensuring compliance with regulatory standards .
  • Computational Tools : Leverage Gaussian or ORCA for thermodynamic and kinetic modeling to reduce experimental trial-and-error .

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